molecular formula C10H19NO5S B123314 tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 141699-57-2

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No. B123314
Key on ui cas rn: 141699-57-2
M. Wt: 265.33 g/mol
InChI Key: KWQRKOSMSFLBTJ-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a 50 ml round-bottomed flask, 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (300 mg, 1.6 mmol) was dissolved in dichloromethane 912 ml). The colorless solution was cooled to 0° C. and triethylamine (0.34 ml, 2.44 mmol) and methanesulfonyl chloride (0.14 ml, 1.8 mmol) were added. The reaction mixture was stirred at 0° C. for 1.5 h then quenched with water and extracted with dichloromethane (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give 3-methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
912 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)O
Name
Quantity
912 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658646B2

Procedure details

In a 50 ml round-bottomed flask, 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (300 mg, 1.6 mmol) was dissolved in dichloromethane 912 ml). The colorless solution was cooled to 0° C. and triethylamine (0.34 ml, 2.44 mmol) and methanesulfonyl chloride (0.14 ml, 1.8 mmol) were added. The reaction mixture was stirred at 0° C. for 1.5 h then quenched with water and extracted with dichloromethane (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give 3-methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
912 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)O
Name
Quantity
912 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658646B2

Procedure details

In a 50 ml round-bottomed flask, 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (300 mg, 1.6 mmol) was dissolved in dichloromethane 912 ml). The colorless solution was cooled to 0° C. and triethylamine (0.34 ml, 2.44 mmol) and methanesulfonyl chloride (0.14 ml, 1.8 mmol) were added. The reaction mixture was stirred at 0° C. for 1.5 h then quenched with water and extracted with dichloromethane (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give 3-methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
912 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)O
Name
Quantity
912 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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